Doxorubicin Doxorubicin Doxorubicin is a deoxy hexoside, an anthracycline, an anthracycline antibiotic, an aminoglycoside, a member of tetracenequinones, a member of p-quinones, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an Escherichia coli metabolite. It is a conjugate base of a doxorubicin(1+). It derives from a hydride of a tetracene.
Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.
Doxorubicin is a cytotoxic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius along side with daunorubicin, another cytotoxic agent, in 1970. Although they both have aglyconic and sugar moieties, doxorubicin's side chain terminates with a primary alcohol group compared to the methyl group of daunorubicin. Although its detailed molecular mechanisms have yet to be understood, doxorubicin is generally thought to exert its effect through DNA intercalation, which eventually leads to DNA damage and the generation of reactive oxygen species. Thanks to its efficacy and broad effect, doxorubicin was approved by the FDA in 1974 to treat a variety of cancer, including but not limited to breast, lung, gastric, ovarian, thyroid, non-Hodgkin’s and Hodgkin’s lymphoma, multiple myeloma, sarcoma, and pediatric cancers. However, one of the major side effects of doxorubicin is cardiotoxicity, which excludes patients with poor heart function and requires treatment termination once the maximally tolerated cumulative dose is reached.
Doxorubicin is an Anthracycline Topoisomerase Inhibitor. The mechanism of action of doxorubicin is as a Topoisomerase Inhibitor.
Doxorubicin is a natural product found in Talaromyces aculeatus, Hamigera fusca, and other organisms with data available.
Doxorubicin is an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
Doxorubicin is only found in individuals that have used or taken this drug. It is antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of daunorubicin. [PubChem]Doxorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Doxorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 23214-92-8
VCID: VC0003989
InChI: InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Molecular Formula: C27H29NO11
Molecular Weight: 543.5 g/mol

Doxorubicin

CAS No.: 23214-92-8

Cat. No.: VC0003989

Molecular Formula: C27H29NO11

Molecular Weight: 543.5 g/mol

* For research use only. Not for human or veterinary use.

Doxorubicin - 23214-92-8

CAS No. 23214-92-8
Molecular Formula C27H29NO11
Molecular Weight 543.5 g/mol
IUPAC Name (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Standard InChI InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
Standard InChI Key AOJJSUZBOXZQNB-TZSSRYMLSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Impurities (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Daunorubicin
Doxorubicinone
SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Appearance Orange red solid
Colorform Red, crystalline solid
Melting Point 229-231 °C
230 °C
MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/
204 - 205 °C

Biosynthesis and Industrial Production

Microbial Biosynthesis Pathways

Doxorubicin biosynthesis begins with the polyketide synthase (PKS)-mediated formation of the aglycone core, followed by glycosylation with daunosamine. The key enzyme DoxA, a cytochrome P450 oxidase, hydroxylates daunorubicin at C-14 to yield doxorubicin . Genetic studies reveal that most Streptomyces strains harbor silent doxA homologs, enabling yield optimization through plasmid overexpression or promoter engineering .

Fermentation and Semi-Synthetic Methods

Commercial production relies on fed-batch fermentation using engineered Streptomyces lividans TK24 strains, achieving titers of 2.1 g/L . Semi-synthetic routes involving daunorubicin bromination and hydrolysis face challenges like low yields (<35%) and impurity generation .

Table 1: Comparison of Doxorubicin Production Methods

MethodYield (kg/year)Cost ($/kg)Key Challenges
Wild-type Fermentation1201.37MLow titer, byproduct formation
Engineered Strains2251.1MMetabolic burden, stability
Semi-Synthetic801.5MMulti-step purification

Data sources:

Mechanisms of Antitumor Activity

DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin intercalates between DNA base pairs via its anthraquinone ring, inducing torsional stress that displaces histones and destabilizes nucleosomes . This intercalation stabilizes the topoisomerase II-DNA cleavage complex, preventing religation of double-strand breaks. Single-molecule studies show that 10 μM doxorubicin increases DNA cleavage rates by 8-fold .

Reactive Oxygen Species (ROS) Generation

The one-electron reduction of doxorubicin by NADPH dehydrogenases generates semiquinone radicals, which redox-cycle to produce superoxide (O₂⁻) and hydroxyl radicals (- OH). In cardiomyocytes, ROS levels increase 3.5-fold post-treatment, causing lipid peroxidation and mitochondrial dysfunction .

Table 2: Primary Mechanisms of Doxorubicin Cytotoxicity

MechanismKey Enzymes/PathwaysCellular Outcome
DNA intercalationTopoisomerase II inhibitionReplication arrest, apoptosis
ROS productionNADPH dehydrogenase, XOMembrane damage, ferroptosis
Ceramide signalingSphingomyelinase, CREB3L1Cell cycle arrest, autophagy

Data sources:

Pharmacokinetics and Metabolism

Absorption and Distribution

Following IV administration, doxorubicin exhibits a triphasic elimination profile: rapid distribution (t₁/₂α = 5 min), intermediate phase (t₁/₂β = 2.4 hr), and terminal phase (t₁/₂γ = 28.6 hr) . Its large volume of distribution (Vd = 1,014 L/m²) reflects extensive tissue binding, particularly in the liver and spleen . Protein binding is 75%, independent of concentration up to 1.1 µg/mL .

Metabolic Pathways and Excretion

Hepatic CYP3A4 and CYP2D6 mediate doxorubicin’s two-electron reduction to doxorubicinol (active metabolite) and aglycones (cardiotoxic) . Biliary excretion accounts for 40% of elimination, with <12% recovered in urine .

Table 3: Pharmacokinetic Parameters of Doxorubicin

ParameterValue (Mean ± SD)Population Variability
Clearance (CL)324–809 mL/min/m²45% CV
AUC (50 mg/m² dose)2.1 ± 0.4 µg·hr/mLHepatic impairment ↑
Doxorubicinol AUC ratio0.5CYP2D6 polymorphisms

Data sources:

Adverse Effects and Cardiotoxicity Mitigation

Dose-Dependent Cardiotoxicity

Cumulative doses >450 mg/m² increase heart failure risk to 26%, mediated by ROS-induced mitochondrial DNA damage and impaired fatty acid oxidation . Myocardial biopsies reveal a 60% reduction in ATP levels and disrupted sarcoplasmic reticulum calcium handling .

Protective Agents and Formulations

Liposomal doxorubicin (e.g., Doxil®) reduces cardiotoxicity incidence by 50% through preferential tumor uptake . Adjunct dexamethasone (10:1 dose ratio) enhances catalase activity 3-fold, while resveratrol pre-treatment lowers ROS by 40% in murine models .

Table 4: Strategies to Mitigate Doxorubicin Cardiotoxicity

StrategyMechanismEfficacy (Risk Reduction)
Liposomal formulationReduced myocardial uptake50%
Dexamethasone co-adminAntioxidant upregulation35%
Resveratrol pre-treatmentSIRT1 activation40%

Data sources:

Emerging Research and Future Directions

Ceramide-Mediated Apoptosis

Recent work implicates doxorubicin-induced ceramide synthesis in CREB3L1 cleavage, a regulator of lipid metabolism. Overexpression of CREB3L1 in MDA-MB-231 cells increases apoptosis 4.2-fold, suggesting novel targets for synergy .

Nanoparticle Delivery Systems

Phase I trials of pH-sensitive nanoparticles (e.g., PK1) show a 70% increase in tumor doxorubicin concentration versus free drug, with 30% lower cardiotoxicity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator